molecular formula C10H10N2O3 B154581 2-(5-Methoxy-1H-indazol-3-YL)acetic acid CAS No. 10226-37-6

2-(5-Methoxy-1H-indazol-3-YL)acetic acid

Cat. No. B154581
CAS RN: 10226-37-6
M. Wt: 206.2 g/mol
InChI Key: ALDYNZAFBDWYOF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related heterocyclic compounds involves starting from different core structures and introducing various substituents to achieve the desired chemical properties. For instance, the synthesis of (Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-[(fluoromethoxy)imino]acetic acid, a modifier of cephalosporin antibiotics, was achieved from 2-[(fluoromethoxy)imino]-1,3-propanedinitrile and confirmed by X-ray crystallography . Similarly, novel heterocyclic compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide were synthesized and characterized by various spectroscopic methods .

Molecular Structure Analysis

The molecular structure of related compounds has been determined using X-ray diffraction and quantum chemical calculations. For example, the charge density and molecular dynamics of (2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid were studied to understand the effects of intermolecular interactions, such as hydrogen bonding, on the molecule's properties .

Chemical Reactions Analysis

The papers describe various chemical reactions used to synthesize and modify heterocyclic compounds. Cyclization reactions, alkylation, and the formation of different derivatives like thiadiazoles, oxadiazoles, and triazoles are common methods used to obtain compounds with potential antimicrobial and enzyme inhibition activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are crucial for their biological activity. The study of 5-R-4-R1-1,2,4-triazole-3-thio(sulfo)acetic acids revealed the importance of ionization constants in determining the acidity and, consequently, the absorption and bioavailability of these compounds . The synthesis and physicochemical properties of 2-(5-methoxyphenyl-1H-1,2,4-triazole-3-ylthio) acetonitriles and their iminoethers were also investigated, highlighting the significance of maintaining specific reaction conditions for optimal yields .

Scientific Research Applications

Analgesic and Anti-Inflammatory Activities

  • Indazole derivatives like 4-hydroxy-1-phenyl-1H-indazole-5-acetic acid and 4-methoxy-1-phenyl-1H-indazole-5-yl-acetic acid have shown analgesic activity superior to acetylsalicylic acid and comparable to dipyrone in mice. Compound 5 exhibited notable anti-inflammatory activity in rats (Mosti et al., 1992).

Photolytic Properties

  • Indazoles and anthranils irradiated with a mercury high-pressure lamp in acidic solution yield 2-amino-5-hydroxy(or methoxy)-benzaldehydes as major products and 2-amino-3-hydroxy (or methoxy)-benzaldehydes as minor products. These findings contribute to understanding the photolytic behavior of these compounds (Georgarakis et al., 1971).

Aldose Reductase Inhibitors

  • Some 1,2,4-oxadiazol-5-yl-acetic acids and oxazol-4-yl-acetic acids, synthesized and tested for their ability to inhibit aldose reductase (ALR2), showed inhibitory levels in the submicromolar range. These compounds are significant in the context of preventing cataract development (La Motta et al., 2008).

Fluorescent Labeling Reagent

  • 6-Methoxy-4-quinolone, an oxidation product derived from 5-methoxyindole-3-acetic acid, has been identified as a novel fluorophore with strong fluorescence across a wide pH range in aqueous media. It's applicable as a fluorescent labeling reagent (Hirano et al., 2004).

Synthesis and Characterization

  • Various indazoles substituted at N-1 and N-2 positions with ester-containing side chains were synthesized, and their physical and chemical properties characterized. The study contributes to the structural understanding of indazole derivatives (Teixeira et al., 2006).

Photovoltaic Parameters

  • Triazatruxene-based novel donor materials were designed for organic solar cells, showing promising photovoltaic parameters, indicating potential applications in the field of solar energy (Khan et al., 2019).

Structural Studies

  • The crystal and molecular structure of derivatives like 5-methoxyindole-3-acetic acid were investigated, revealing details about their molecular conformation and bonding patterns (Sakaki et al., 1975).

Safety And Hazards

The safety information available indicates that the compound may be hazardous. The GHS pictogram suggests caution, and the precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and the hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

2-(5-methoxy-2H-indazol-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-15-6-2-3-8-7(4-6)9(12-11-8)5-10(13)14/h2-4H,5H2,1H3,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALDYNZAFBDWYOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(NN=C2C=C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00635932
Record name (5-Methoxy-2H-indazol-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00635932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Methoxy-1H-indazol-3-YL)acetic acid

CAS RN

10226-37-6
Record name (5-Methoxy-2H-indazol-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00635932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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